

# Sequosempervirin D: A Technical Guide to Its Natural Sources and Abundance

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## Compound of Interest

Compound Name: Sequosempervirin D

Cat. No.: B15595280

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This technical guide provides a comprehensive overview of the natural sources and isolation of **Sequosempervirin D**, a norlignan compound. While quantitative abundance data and specific biological activities of **Sequosempervirin D** are not extensively detailed in current scientific literature, this document synthesizes the available information, focusing on its origin, physicochemical properties, and the methodologies for its extraction and characterization.

## Introduction

**Sequosempervirin D** is a natural product belonging to the class of norlignans.<sup>[1]</sup> Norlignans are a subclass of lignans characterized by a C17 skeleton, formally derived from two C6-C2 units. These compounds are known for a variety of biological activities. **Sequosempervirin D** has been identified in the coastal redwood tree, *Sequoia sempervirens*, a species known for its rich and diverse phytochemical composition.<sup>[1]</sup>

## Natural Source and Abundance

The sole reported natural source of **Sequosempervirin D** is the coastal redwood, *Sequoia sempervirens* (D.Don) Endl.<sup>[1]</sup> This evergreen tree is native to the coastal regions of California and Oregon in the United States. Specifically, **Sequosempervirin D**, along with a series of related norlignans (Sequosempervirins B, C, E, F, and G), has been isolated from the branches and leaves of this plant.<sup>[1]</sup>

While the presence of **Sequosempervirin D** in *Sequoia sempervirens* is established, specific quantitative data regarding its abundance in different parts of the plant (e.g., leaves, branches, heartwood) is not available in the primary literature. The isolation study by Zhang et al. (2005) focused on the identification and structural elucidation of these new compounds rather than their quantification within the plant material.[\[1\]](#)

Table 1: Physicochemical Properties of **Sequosempervirin D**

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>24</sub> O <sub>5</sub>	<a href="#">[1]</a>
Molecular Weight	356.41 g/mol	<a href="#">[1]</a>
Compound Type	Norlignan	<a href="#">[1]</a>

## Experimental Protocols

The following section details the experimental methodology for the isolation and characterization of **Sequosempervirin D**, based on the procedures described by Zhang et al. (2005).[\[1\]](#)

### Plant Material Collection and Preparation

- Source: Branches and leaves of *Sequoia sempervirens*.
- Preparation: The plant material is air-dried and then powdered.

### Extraction and Isolation

The isolation of **Sequosempervirin D** involves a multi-step process of solvent extraction and chromatographic separation.

- Initial Extraction: The powdered plant material (5 kg) is extracted three times with acetone at room temperature. The solvent is then removed under reduced pressure to yield a crude acetone extract.

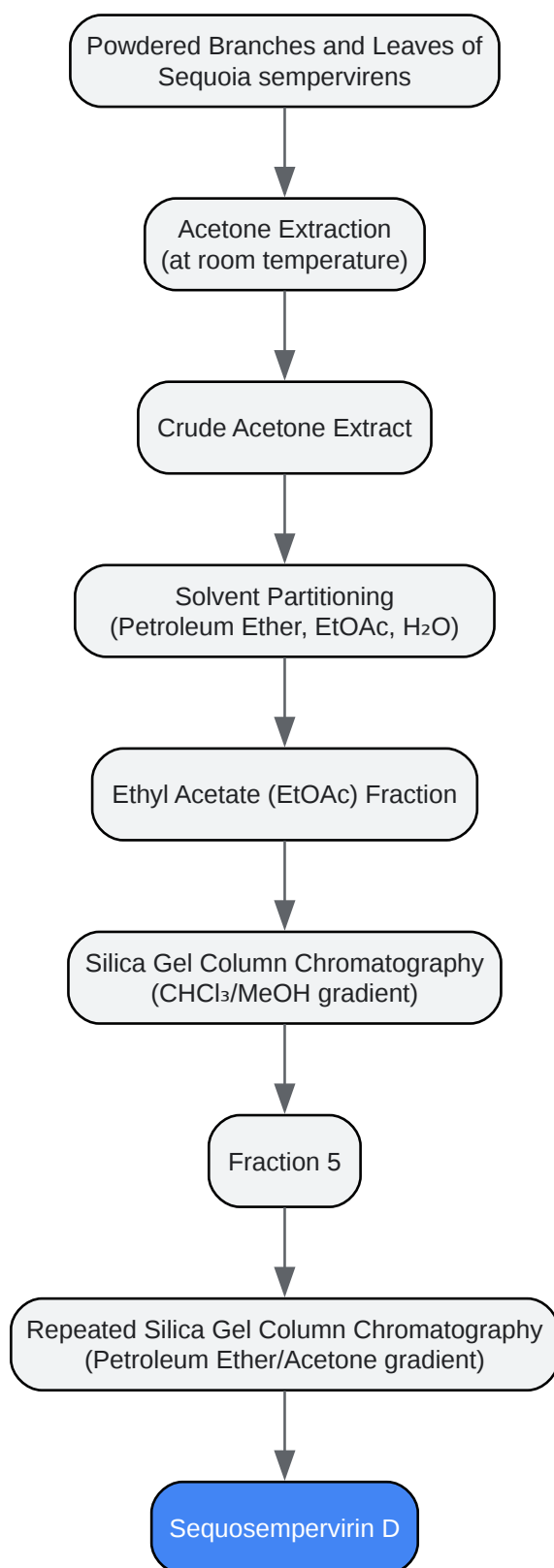
- Solvent Partitioning: The acetone extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc).
- Column Chromatography (Silica Gel): The EtOAc-soluble fraction (200 g) is subjected to column chromatography on a silica gel column (200–300 mesh). Elution is performed with a gradient of increasing polarity using a mixture of chloroform ( $\text{CHCl}_3$ ) and methanol (MeOH) (from 100:1 to 10:1 v/v) to yield several fractions.
- Further Chromatographic Separations:
  - Fraction 5 (eluted with  $\text{CHCl}_3$ /MeOH 50:1) is further purified by repeated column chromatography on silica gel, eluting with a petroleum ether/acetone gradient (from 10:1 to 2:1), to yield **Sequosempervirin D**.

## Structural Elucidation

The structure of **Sequosempervirin D** was determined using a combination of spectroscopic techniques:[1]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$ -NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
  - $^{13}\text{C}$ -NMR: Provides information about the carbon skeleton of the molecule.
  - 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC).

Below is a generalized workflow for the isolation of **Sequosempervirin D**.



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Figure 1: Generalized workflow for the isolation of **Sequosempervirin D**.

## Biological Activity and Signaling Pathways

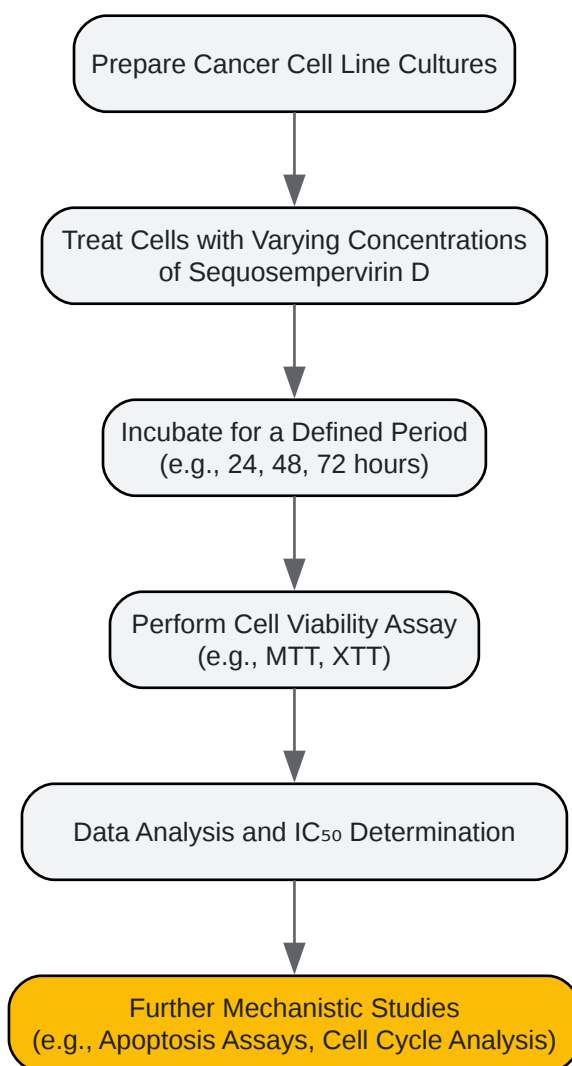
Currently, there is a lack of specific data in the scientific literature regarding the biological activities and mechanisms of action of **Sequosempervirin D**. The primary study on its isolation reported the following activities for the crude extracts and a related compound:[1]

- The acetone extract of *Sequoia sempervirens* showed antifungal activity against *Candida glabrata*.
- Another isolated norlignan, agatharesinol acetonide, exhibited anticancer activity against the A549 non-small-cell lung cancer cell line.

However, **Sequosempervirin D** itself was not individually tested for these or other biological activities in the cited study. Consequently, there is no information available on any signaling pathways that may be modulated by **Sequosempervirin D**.

Future research is warranted to explore the potential pharmacological properties of this compound. Given the known bioactivities of other norlignans, potential areas of investigation could include antifungal, anticancer, antioxidant, and anti-inflammatory activities.

Should such research be undertaken, a general workflow for screening the cytotoxic activity of a natural product is presented below.



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Figure 2: A general workflow for in vitro cytotoxicity screening.

## Conclusion

**Sequosempervirin D** is a structurally characterized norlignan found in the branches and leaves of *Sequoia sempervirens*. While detailed protocols for its isolation are available, there is a notable absence of quantitative data on its natural abundance and specific biological activities. This presents an opportunity for future research to explore the pharmacological potential of this compound and to quantify its presence in its natural source, which could be valuable for drug discovery and development professionals.

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## References

- 1. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
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